2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone
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Description
2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone is a useful research compound. Its molecular formula is C15H19N3OS and its molecular weight is 289.4. The purity is usually 95%.
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Scientific Research Applications
Alkylation and Domino Reactions
The alkylation of sulfanyl groups in benzoxazole derivatives, such as "2-(tert-butylsulfanyl)-1-(4-methylphenyl)-2-(1H-1,2,4-triazol-1-yl)-1-ethanone", has been explored in the absence of solvents and bases. This process affords bis(benzoxazol-2-yl)disulfonium derivatives through a domino reaction, including alkylation, reduction, oxidation, and formation of triiodide anions, showcasing the compound's utility in synthesizing complex organic molecules (L. G. Shagun et al., 2018).
Antituberculosis and Cytotoxicity Studies
Compounds derived from "this compound" have been synthesized and evaluated for their antituberculosis activity and cytotoxic effects. Notably, some derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxicity, indicating potential applications in developing new antituberculosis agents (Selvam Chitra et al., 2011).
Antioxidant and Antibacterial Properties
Novel sulfanyl derivatives, including "this compound", have demonstrated significant antioxidant and antibacterial activities. These findings suggest the compound's potential in developing new antioxidants and antibacterial agents, highlighting its versatile applications in medicinal chemistry (K. Sarac et al., 2020).
Fungicidal Activity
The synthesis of 3-heteroarylthioquinoline derivatives from "this compound" and their evaluation for fungicidal activity reveal some compounds with high efficacy against various fungal pathogens. This research underscores the compound's potential in agriculture, particularly in developing new fungicides (H. Mao et al., 2013).
Corrosion Inhibition
Triazole derivatives synthesized from "this compound" have been identified as effective corrosion inhibitors for mild steel in acidic media. These studies highlight the compound's applicability in material science, particularly in protecting metals from corrosion (W. Li et al., 2011).
Properties
IUPAC Name |
2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3OS/c1-11-5-7-12(8-6-11)13(19)14(20-15(2,3)4)18-10-16-9-17-18/h5-10,14H,1-4H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOLHXIDZIHQLOC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)C(N2C=NC=N2)SC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301320929 |
Source
|
Record name | 2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
289.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
18.1 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID49665899 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
88577-91-7 |
Source
|
Record name | 2-tert-butylsulfanyl-1-(4-methylphenyl)-2-(1,2,4-triazol-1-yl)ethanone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID301320929 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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